

α -Angelica Lactone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *alpha-Angelica lactone*

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Abstract

α -Angelica lactone, a naturally occurring five-membered unsaturated γ -lactone, has garnered significant interest due to its presence in various plant species and its notable biological activities. Historically, its synthesis predates its isolation from natural sources, with early reports dating back to the late 19th century. This document provides a comprehensive overview of the discovery and history of α -Angelica lactone, detailed experimental protocols for its synthesis and the assessment of its biological effects, and a summary of its key quantitative data. Furthermore, it elucidates the signaling pathway through which α -Angelica lactone is believed to exert its chemopreventive effects, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and History

The first documented chemical synthesis of α -Angelica lactone was reported by the German chemist Ludwig Wolff in the 1880s.^{[1][2]} In his 1885 publication, Wolff described the formation of α -Angelica lactone through the distillation of levulinic acid, a process that involves an intramolecular condensation and dehydration.^[1] This synthesis represented a significant early achievement in lactone chemistry. Further studies by Thiele and Tischbein in the early 20th century contributed to the understanding of the chemical properties and reactivity of angelica lactones.

While its synthesis was established early on, the identification of α -Angelica lactone as a natural product came later. It is found in a variety of plants, most notably in the essential oils of *Angelica archangelica*, from which it derives its name.[3] It has also been identified as a constituent of licorice, honey, and tobacco.[4][5][6] Its presence in these natural sources has led to its use as a flavoring agent in the food and tobacco industries.[3] In recent years, research has focused on the biological activities of α -Angelica lactone, particularly its potential as a chemopreventive agent.[7]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of α -Angelica lactone is provided in the tables below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of α -Angelica Lactone

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ O ₂	[8]
Molecular Weight	98.10 g/mol	[8]
CAS Number	591-12-8	[8]
Appearance	Colorless to light yellow oily liquid	[9]
Melting Point	13-17 °C	[6]
Boiling Point	55-56 °C at 12 mmHg	[6]
Density	1.092 g/mL at 25 °C	[6]
Refractive Index (n ²⁰ /D)	1.448	[6]
Solubility	Soluble in water (5g/100mL) and alcohol.	[10]

Table 2: Spectroscopic Data References for α -Angelica Lactone

Spectroscopic Technique	Database/Reference
^1H NMR	ChemicalBook[11]
^{13}C NMR	ChemicalBook[11]
Mass Spectrometry (MS)	PubChem (CID 11559)[12]
Infrared (IR) Spectroscopy	ChemicalBook[11]
Raman Spectroscopy	ChemicalBook[11]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of α -Angelica lactone from levulinic acid and for the assessment of its biological activity on key detoxification enzymes.

Synthesis of α -Angelica Lactone from Levulinic Acid

The most common and historically significant method for synthesizing α -Angelica lactone is through the dehydration of levulinic acid. This can be achieved with or without a catalyst.

3.1.1. Catalyst-Free Synthesis via Vacuum Distillation

This method, adapted from early reports and later patented procedures, relies on the thermal dehydration of levulinic acid under reduced pressure.[13]

- Materials:
 - Levulinic acid
 - Distillation apparatus with a vacuum pump and a cold trap
 - Heating mantle
 - Thermometer

- Receiving flask
- Procedure:
 - Set up the distillation apparatus. Ensure all joints are properly sealed for vacuum application.
 - Place levulinic acid into the distillation flask.
 - Begin heating the distillation flask to a pot temperature of 150-175 °C using the heating mantle.
 - Gradually apply vacuum to the system, maintaining a pressure between 17 and 50 mmHg.
 - Water and α -Angelica lactone will begin to distill over. The overhead distillate temperature should be maintained below 120 °C.
 - Collect the distillate, which will consist of a mixture of α -Angelica lactone and water.
 - Separate the α -Angelica lactone from the water layer. The lactone can be further purified by fractional distillation under reduced pressure.

3.1.2. Acid-Catalyzed Synthesis

The use of an acid catalyst can facilitate the dehydration of levulinic acid at lower temperatures.

- Materials:
 - Levulinic acid
 - Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like $\text{SO}_4^{2-}/\text{ZrO}_2$) [\[9\]](#)
 - Reaction flask with a magnetic stirrer and a reflux condenser connected to a distillation setup
 - Heating mantle

- Vacuum pump
- Procedure:
 - To the levulinic acid in the reaction flask, add 1-10% by weight of the acid catalyst.[9]
 - Heat the mixture to 100-150 °C with stirring.[9]
 - Apply a vacuum of 20-150 mmHg to the system.[9]
 - As the reaction proceeds, α -Angelica lactone and water will distill from the reaction mixture. Unreacted levulinic acid will reflux back into the flask.
 - The collected distillate is then purified, typically by fractional distillation, to yield pure α -Angelica lactone.

Biological Activity Assays

α -Angelica lactone has been shown to enhance the activity of key phase II detoxification enzymes, Glutathione S-Transferase (GST) and UDP-Glucuronosyltransferase (UGT).[7] Standard protocols for assaying the activity of these enzymes are provided below.

3.2.1. Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay is based on the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

- Materials:
 - Cell or tissue lysate containing GST
 - Phosphate buffered saline (PBS), pH 6.5
 - 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol
 - 100 mM reduced glutathione (GSH) solution
 - UV-Vis spectrophotometer and cuvettes

- Procedure:
 - Prepare an assay cocktail by mixing 980 μL of PBS (pH 6.5), 10 μL of 100 mM CDNB, and 10 μL of 100 mM GSH for each reaction.[\[11\]](#)
 - In a cuvette, add 900 μL of the assay cocktail.
 - Add 100 μL of the cell or tissue lysate to the cuvette and mix immediately.
 - For a blank control, add 100 μL of PBS instead of the sample lysate.
 - Measure the increase in absorbance at 340 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[\[11\]](#)
 - The rate of reaction ($\Delta A_{340}/\text{min}$) is determined from the linear portion of the curve.
 - GST activity is calculated using the molar extinction coefficient of the product ($\epsilon = 9.6 \text{ mM}^{-1}\text{cm}^{-1}$).

3.2.2. UDP-Glucuronosyltransferase (UGT) Activity Assay

This fluorometric assay measures UGT activity by tracking the decrease in fluorescence of a specific substrate as it is glucuronidated.

- Materials:
 - Microsomal preparations or cell lysates containing UGT
 - UGT Assay Buffer
 - UGT substrate (a fluorescent probe)
 - Uridine 5'-diphosphoglucuronic acid (UDPGA)
 - Alamethicin (a pore-forming peptide to permeabilize microsomal vesicles)
 - 96-well black plates
 - Fluorescence plate reader

- Procedure:
 - Prepare a standard curve using a known concentration of the fluorescent UGT substrate.
 - Treat the microsomal preparations with alamethicin to ensure access of substrates and cofactors to the enzyme.[14]
 - In a 96-well black plate, add the prepared microsomal sample.
 - To initiate the reaction, add the UGT substrate and UDPGA to the wells. A control reaction should be run in the absence of UDPGA.[13]
 - Incubate the plate at 37 °C for a specified time (e.g., 90 minutes), protected from light.[14]
 - Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 415/502 nm).[13]
 - UGT activity is determined by the difference in fluorescence between the reactions with and without UDPGA, and is quantified using the standard curve.

Biological Activity and Signaling Pathway

α -Angelica lactone is recognized as a naturally occurring anticarcinogen.[7] Its chemopreventive effects are largely attributed to its ability to induce the expression of phase II detoxification enzymes, such as Glutathione S-Transferase (GST) and UDP-Glucuronosyltransferase (UGT).[7]

Table 3: Induction of Detoxification Enzyme Activity by α -Angelica Lactone in Wistar Rats

Enzyme	Tissue	Treatment	% Increase in Activity	Reference
GST	Esophagus	0.5% α -Angelica lactone in diet	155%	[7]
GST	Stomach	0.5% α -Angelica lactone in diet	230%	[7]
GST- α	Esophagus	0.5% α -Angelica lactone in diet	570%	[7]
GST- π	Stomach	0.5% α -Angelica lactone in diet	1120%	[7]
4-NP UGT	Small Intestine, Large Intestine, Liver	0.5% w/w α -Angelica lactone in diet	Significant enhancement	[7]

The induction of these protective enzymes is primarily mediated through the Keap1-Nrf2 signaling pathway. α -Angelica lactone, being an α,β -unsaturated lactone, acts as a Michael acceptor.[13] The electrophilic β -carbon of the lactone can react with nucleophilic thiol groups on cysteine residues of the Keap1 protein.[13] Keap1 is a repressor protein that, under basal conditions, binds to the transcription factor Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation.

The covalent modification of Keap1 by α -Angelica lactone leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II enzymes like GST and UGT, thereby upregulating their transcription and translation.[6]

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